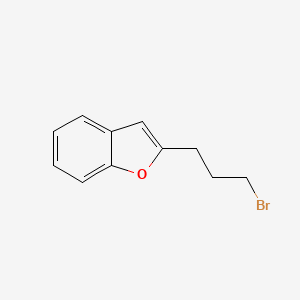

3-(Benzofuran-2-yl)-1-bromopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-benzofuran |

InChI |

InChI=1S/C11H11BrO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2 |

InChI Key |

ZIXKLXHJQQZWNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCBr |

Origin of Product |

United States |

Synthetic Strategies for 3 Benzofuran 2 Yl 1 Bromopropane

Retrosynthetic Analysis of the 3-(Benzofuran-2-yl)-1-bromopropane Scaffold

Retrosynthetic analysis involves the process of breaking down a target molecule into simpler precursors. This is achieved by cleaving bonds, known as disconnections, and converting functional groups into others that might be more advantageous for the forward synthesis.

The most straightforward disconnection in the target molecule is at the carbon-bromine (C-Br) bond. This is a type of Functional Group Interconversion (FGI).

Figure 1: Retrosynthetic disconnection of the C-Br bond.

(Benzofuran)-CH2-CH2-CH2-Br ====> (Benzofuran)⁻ + ⁺CH2-CH2-CH2-Br

Methodologies for Benzofuran (B130515) Ring Construction in Precursors

Transition Metal-Catalyzed Cyclization Approaches

Nickel-Catalyzed Intramolecular Nucleophilic Addition

A notable strategy for the formation of benzofuran derivatives involves a nickel-catalyzed intramolecular nucleophilic addition. This method facilitates the reaction of aryl halides with aryl ketones to yield benzofuran structures. Research has demonstrated that this approach is effective for a range of substrates, including those with either electron-donating or electron-withdrawing groups, resulting in moderate to good yields of the desired products. organic-chemistry.orgthieme-connect.comthieme.de

In 2021, a novel and efficient methodology utilizing a nickel catalyst was reported to provide the necessary activation energy for the intramolecular nucleophilic addition, leading to noteworthy yields of benzofuran derivatives. nih.gov The catalytic system often employs Ni(OTf)₂ as the catalyst and 1,10-phenanthroline as the ligand in an acetonitrile solvent to achieve high yields. nih.gov This catalytic role of nickel has expanded the toolkit for transition metal-induced synthesis of benzofuran heterocycles. nih.govacs.org

| Catalyst System | Ligand | Solvent | Yield | Reference |

| Ni(OTf)₂ | 1,10-phenanthroline | Acetonitrile | High | nih.gov |

| Nickel Catalyst | Not Specified | Not Specified | Moderate to Good | organic-chemistry.orgthieme-connect.comthieme.de |

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization represents a significant pathway for synthesizing the benzofuran scaffold. wuxiapptec.com Both Lewis and Brønsted acids have been effectively employed to promote these reactions.

For instance, a boron trifluoride diethyl etherate-promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds has been utilized to produce benzofuran derivatives in efficient yields ranging from 75–91%. nih.gov This process involves a Lewis-acid-promoted propargylation, followed by intramolecular cyclization mediated by potassium carbonate, isomerization, and subsequent benzannulation. nih.gov Another example is the iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes, which proceeds via a Lewis-acid-promoted intramolecular cyclization. nih.gov

Brønsted acids also play a crucial role in benzofuran synthesis. Triflic acid-mediated reactions of substituted quinone imine ketals with dicarbonyl compounds have been shown to yield substituted benzofuran cores in high yields. nih.gov Similarly, acetic acid can catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov

The mechanism of acid-catalyzed cyclization of acetal substrates involves initial protonation under acidic conditions, followed by the elimination of methanol to form an oxonium ion. The phenyl ring then undergoes nucleophilic addition to provide the cyclized product. wuxiapptec.com

| Acid Catalyst | Reactants | Yield | Reference |

| Boron trifluoride diethyl etherate | 2,4-diyn-1-ols and dicarbonyl compounds | 75–91% | nih.gov |

| Iron(III) Chloride | Trifluoromethylselenolating reagent and substituted alkynyl benzenes | Not Specified | nih.gov |

| Triflic Acid | Substituted quinone imine ketals and dicarbonyl compounds | High | nih.gov |

| Acetic Acid | Benzoquinones | Not Specified | nih.gov |

| Polyphosphoric Acid (PPA) | Acetal substrates | Not Specified | wuxiapptec.com |

Intramolecular Cyclization Reactions

Iron(III) Chloride (FeCl₃)-Mediated Oxidative Aromatic Carbon-Oxygen Bond Formation

A variety of 3-functionalized benzo[b]furans can be synthesized through an Iron(III) chloride (FeCl₃)-mediated intramolecular cyclization of electron-rich α-aryl ketones. nih.govscribd.com This method allows for the construction of the benzo[b]furan ring by directly forming an oxidative aromatic C-O bond, joining the oxygen atom on the side chain to the benzene (B151609) ring. nih.govscribd.com The presence of an alkoxy substituent on the benzene ring of the substrate is crucial for the cyclization to occur efficiently. nih.govscribd.com One-pot processes have also been developed using nonprecious transition metal catalysts, where iron(III) catalyzes the regioselective halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzo[b]furan. nih.gov

Radical Cyclization Approaches for Benzofuran Formation

Radical cyclization offers another avenue for the synthesis of benzofuran derivatives. One such approach involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by an intermolecular radical-radical coupling. researchgate.net This method is particularly useful for synthesizing polycyclic benzofurans that are otherwise difficult to prepare. researchgate.net While the synthesis of benzofurans through radical cyclization cascade reactions is considered rare, it provides a mild and broadly applicable method for constructing complex benzofuranylethylamine derivatives. researchgate.net

Photochemical Synthesis Routes to Benzofurans

Photochemical reactions provide a metal-free, one-step route to synthesize 2-substituted benzo[b]furans. nih.govresearchgate.netacs.org This method involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes, proceeding through the tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate. nih.govresearchgate.netacs.org The mild reaction conditions and the use of more accessible chlorophenols over bromo or iodo analogs make this an environmentally favorable procedure. nih.govresearchgate.net

Rearrangement-Based Syntheses of Benzofuran Derivatives

An unusual yet effective synthetic pathway to benzofuran derivatives involves the rearrangement of a benzopyran group. nih.gov This novel rearrangement has been observed during the synthesis of coumarins and offers a new route to benzofuran derivatives under moderate conditions. nih.gov Another rearrangement strategy involves the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones. nih.gov Depending on the reaction conditions, these chalcones can be rearranged and subsequently transformed through cyclized 2,3-dihydrobenzofurans to yield the desired benzofuran isomers. nih.gov Trifluoroacetic anhydride (TFAA) can also induce a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines for the synthesis of dihydrobenzofurans, which can then be converted to benzofurans. organic-chemistry.org

| Rearrangement Type | Starting Material | Product | Reference |

| Benzopyran to Benzofuran | Benzopyran derivative | Benzofuran derivative | nih.gov |

| Chalcone Rearrangement | 2-Hydroxychalcone | 3-Formylbenzofuran or 3-Acylbenzofuran | nih.gov |

| thieme-connect.comthieme-connect.com-Sigmatropic Rearrangement | N-trifluoroacetyl-ene-hydroxylamine | Dihydrobenzofuran/Benzofuran | organic-chemistry.org |

Introduction of the Propane (B168953) Chain and Bromine Moiety

The synthesis of this compound can be broadly approached through two primary strategic disconnections. The first strategy involves the formation of the carbon-carbon bond between a benzofuran nucleus and a three-carbon chain that already contains the bromine atom or a precursor to it. This is typically achieved via alkylation reactions. The second strategy involves starting with a benzofuran derivative that already possesses the required three-carbon alkyl chain and then introducing the bromine atom at the terminal position (C3) of this chain through regioselective bromination. Each approach utilizes distinct sets of reagents and reaction conditions to achieve the target molecule.

This synthetic approach focuses on constructing the key C2-C1' bond between the benzofuran ring and the propyl chain. It leverages the reactivity of benzofuran precursors as nucleophiles or as partners in cross-coupling reactions to attach a brominated three-carbon electrophile.

One of the most direct methods for C-alkylation at the 2-position of benzofuran involves a nucleophilic substitution pathway. The proton at the C2-position of the benzofuran ring is the most acidic, with a pKa of approximately 33 in THF, allowing for regioselective deprotonation by a strong base to form a potent nucleophile. hw.ac.uk

The general procedure involves the treatment of benzofuran with an organolithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate 2-lithiobenzofuran. This organometallic intermediate is then reacted with a suitable electrophile, such as a 1,3-dihalopropane derivative. Using 1,3-dibromopropane or 1-bromo-3-chloropropane as the electrophile allows for the direct introduction of the 3-bromopropyl chain onto the benzofuran ring in a single step. The highly nucleophilic C2-anion of benzofuran attacks one of the electrophilic carbon centers of the dihalopropane, displacing one of the halide leaving groups.

Interactive Data Table: Nucleophilic Alkylation of Benzofuran

| Entry | Benzofuran Precursor | Base | Electrophile | Solvent | Temperature (°C) | Product |

| 1 | Benzofuran | n-BuLi | 1,3-Dibromopropane | THF | -78 to RT | This compound |

| 2 | Benzofuran | LDA | 1-Bromo-3-chloropropane | Ether | -78 to RT | This compound |

| 3 | 5-Methoxybenzofuran | n-BuLi | 1,3-Dibromopropane | THF | -78 to RT | 3-(5-Methoxybenzofuran-2-yl)-1-bromopropane |

Transition-metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for forming the C-C bond between the benzofuran core and the aliphatic chain.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron compound with an organohalide catalyzed by a palladium complex. nih.govborates.today In the context of synthesizing this compound, a plausible route involves the coupling of a benzofuran-2-boronic acid or its ester derivative with a suitable C3 electrophile. While direct coupling with 1,3-dibromopropane can be challenging due to potential side reactions, a two-step approach is more common. This would involve coupling benzofuran-2-boronic acid with an allyl halide, such as allyl bromide, to form 2-allylbenzofuran. The terminal double bond of 2-allylbenzofuran can then be subjected to anti-Markovnikov hydrobromination to yield the target compound.

Interactive Data Table: Suzuki-Miyaura Coupling Approach

| Step | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Product |

| 1 | Benzofuran-2-boronic acid | Allyl bromide | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2-Allylbenzofuran |

| 2 | 2-Allylbenzofuran | HBr, AIBN | - | - | CCl₄ | This compound |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.orgorganic-chemistry.org To synthesize the target structure, 2-bromobenzofuran could be coupled with an allylic partner like allyl alcohol. This reaction forms 3-(benzofuran-2-yl)prop-2-en-1-ol. The resulting allylic alcohol would then require a two-step conversion: first, reduction of the double bond to yield 3-(benzofuran-2-yl)propan-1-ol, followed by bromination of the primary alcohol using a reagent like phosphorus tribromide (PBr₃) to afford this compound. manac-inc.co.jp This multi-step sequence highlights the versatility of the Heck reaction in building complex carbon skeletons. nih.govrsc.org

This alternative strategy begins with a benzofuran molecule that already contains a three-carbon chain at the 2-position. The key final step is the selective introduction of a bromine atom onto the terminal carbon of this chain.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of allylic and benzylic positions via a free-radical mechanism, a reaction known as the Wohl-Ziegler reaction. wikipedia.orgcommonorganicchemistry.com For a precursor such as 2-propylbenzofuran, the C1' position is benzylic. However, to achieve terminal bromination at the C3' position, radical conditions must be carefully controlled to favor substitution at the primary carbon over the more activated benzylic position. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. commonorganicchemistry.com While selectivity can be an issue, this method provides a direct route to introduce bromine at an alkyl position. NBS is often preferred over elemental bromine for such transformations because it can provide a low, constant concentration of Br₂, which helps to suppress competing ionic side reactions. masterorganicchemistry.com

Interactive Data Table: NBS-Mediated Bromination

| Substrate | Reagent | Initiator | Solvent | Condition | Product |

| 2-Propylbenzofuran | NBS | AIBN / hν | CCl₄ | Reflux | This compound |

| 2-Propyl-5-nitrobenzofuran | NBS | Benzoyl Peroxide | Benzene | Reflux | 3-(5-Nitrobenzofuran-2-yl)-1-bromopropane |

The use of elemental bromine (Br₂), particularly in a polar protic solvent like acetic acid, for the bromination of a benzofuran-alkyl precursor presents significant challenges in regioselectivity. The benzofuran ring system is highly susceptible to electrophilic attack. Research has shown that the reaction of benzofuran with Br₂ in acetic acid results in the addition of bromine across the C2-C3 double bond to form 2,3-dibromo-2,3-dihydrobenzofuran. clockss.org Furthermore, electrophilic aromatic substitution on the benzene portion of the benzofuran ring, typically at the C5 position, is also a highly competitive pathway. clockss.org These reactions of the benzofuran nucleus are generally much faster than the free-radical substitution on the unactivated alkyl side chain. Consequently, direct bromination with elemental bromine in acetic acid is not a viable method for the regioselective synthesis of this compound from a precursor like 2-propylbenzofuran, as it would lead to a complex mixture of undesired products resulting from reactions with the heterocyclic core.

Regioselective Bromination of Benzofuran-Alkyl Precursors

Decarboxylative Halogenation Strategies

Decarboxylative halogenation provides a direct method for converting carboxylic acids into organic halides by replacing a carboxyl group with a halogen atom. nih.gov To synthesize this compound via this route, the necessary precursor is 4-(benzofuran-2-yl)butanoic acid. The core of this strategy is the generation of an alkyl radical intermediate through the loss of carbon dioxide, which is subsequently trapped by a bromine source. wikipedia.org

The classic approach for this transformation is the Hunsdiecker reaction, which involves the reaction of a silver salt of the carboxylic acid with elemental bromine. wikipedia.org The reaction is believed to proceed through the formation of an acyl hypobromite intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then undergoes rapid decarboxylation to form an alkyl radical. This radical abstracts a bromine atom to yield the final alkyl bromide product. youtube.com

While effective, the traditional Hunsdiecker reaction requires the preparation of dry silver carboxylate salts, which can be sensitive. youtube.com Consequently, several modifications and alternative methods have been developed to improve convenience, yield, and substrate scope. These modern variants often utilize more stable reagents and milder conditions. For instance, the Cristol-Firth modification uses mercuric oxide and bromine, while the Kochi reaction employs lead tetraacetate and a halide salt. alfa-chemistry.com

More recent advancements have focused on catalytic methods. Silver-catalyzed decarboxylative bromination using reagents like dibromoisocyanuric acid has been shown to be effective for aliphatic carboxylic acids under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org Another powerful approach involves visible-light photoredox catalysis, which can generate the necessary radical intermediates from activated carboxylic acids (such as N-hydroxyphthalimide esters) using simple inorganic salts like lithium bromide as the bromine source. nih.gov These catalytic methods avoid the need for stoichiometric heavy metal salts and often provide higher yields and better chemoselectivity. organic-chemistry.orgprinceton.edu

A summary of potential conditions for the decarboxylative bromination of 4-(benzofuran-2-yl)butanoic acid is presented below.

| Method Name | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Classic Hunsdiecker | Silver carboxylate, Br₂ | CCl₄, heat | Established method; requires stoichiometric, dry, and photosensitive silver salt. youtube.com |

| Suarez/Kochi Improvement | Carboxylic acid, Pb(OAc)₄, LiBr | Benzene, UV light | Uses the acid directly; involves toxic lead reagent. alfa-chemistry.com |

| Barton Modification | N-hydroxyphthalimide ester, CBrCl₃ | Benzene, heat/light | Good functional group compatibility; requires pre-activation of the acid. nih.gov |

| Catalytic Hunsdiecker | Carboxylic acid, Ag(Phen)₂OTf (cat.), Dibromoisocyanuric acid | DCE, room temp. | Mild, catalytic, high functional group tolerance; aromatic acids are unreactive. organic-chemistry.org |

| Photoredox Catalysis | N-hydroxyphthalimide ester, LiBr, photocatalyst | Organic solvent, visible light | Avoids stoichiometric strong oxidants; uses inexpensive bromine source. nih.gov |

Multi-Component and Tandem Reaction Sequences for Integrated Synthesis

Multi-component and tandem (or cascade) reactions offer a highly efficient approach to complex molecules by combining several bond-forming events in a single operation without isolating intermediates. dtu.dknih.gov This strategy enhances atom economy and reduces waste, time, and resources. For the synthesis of this compound, an integrated sequence can be designed to construct the benzofuran core and simultaneously install the functionalized side chain.

A plausible and powerful tandem strategy involves a Sonogashira coupling followed by an intramolecular cyclization. This well-established method for benzofuran synthesis begins with an ortho-halophenol and a terminal alkyne. nih.govarkat-usa.org To obtain the desired product, 2-iodophenol would be coupled with 5-bromo-1-pentyne.

The reaction sequence is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The process initiates with a palladium-catalyzed Sonogashira cross-coupling between the 2-iodophenol and 5-bromo-1-pentyne to form a 2-(pent-4-yn-1-yl)phenol intermediate. Under the reaction conditions, typically with the aid of a base, the phenolic oxygen attacks the internal alkyne carbon in a 5-exo-dig cyclization, a process often facilitated by the catalyst system. This intramolecular heteroannulation step forms the benzofuran ring system directly, yielding the target this compound in a single pot. dtu.dk

The efficiency of this tandem process is contingent on the careful selection of catalysts, ligands, base, and solvent to ensure both the cross-coupling and the subsequent cyclization proceed efficiently. Microwave irradiation has been shown to accelerate these types of reactions, often leading to shorter reaction times and improved yields. nih.govkcl.ac.uk

Below is a table outlining the typical components for a tandem Sonogashira/cyclization approach to synthesize the target compound.

| Component | Example | Role in Reaction |

| Phenol (B47542) Substrate | 2-Iodophenol | Provides the benzene ring and phenolic oxygen for the benzofuran core. nih.gov |

| Alkyne Substrate | 5-Bromo-1-pentyne | Forms the furan (B31954) ring and introduces the 3-bromopropyl side chain. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation in the Sonogashira coupling. arkat-usa.org |

| Copper(I) Co-catalyst | CuI | Facilitates the activation of the alkyne in the Sonogashira reaction. arkat-usa.org |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes and activates the palladium catalyst. |

| Base | Et₃N, DIPA, Cs₂CO₃ | Acts as a scavenger for the HI generated and promotes the cyclization step. kcl.ac.uk |

| Solvent | THF, DMF, MeCN | Solubilizes reactants and influences reaction rate and pathway. kcl.ac.uk |

This integrated approach represents a highly convergent and efficient route to this compound, embodying the principles of modern synthetic chemistry.

Reactivity and Chemical Transformations of 3 Benzofuran 2 Yl 1 Bromopropane

Reactivity of the Bromine Atom

The primary bromoalkane functionality in 3-(Benzofuran-2-yl)-1-bromopropane is the principal site for a range of chemical transformations. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group, thus predisposing the molecule to nucleophilic attack and other reactions.

Nucleophilic Substitution Pathways (Sɴ1 and Sɴ2 Mechanisms)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For this compound, a primary alkyl bromide, the bimolecular nucleophilic substitution (Sɴ2) mechanism is the predominant pathway. This is due to the low steric hindrance around the electrophilic carbon atom, which allows for the backside attack of a nucleophile.

In an Sɴ2 reaction, the nucleophile attacks the carbon atom bearing the bromine, leading to a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the carbon atom. This process occurs in a single, concerted step and results in the inversion of stereochemistry if the carbon were chiral. Given that the substrate is a primary halide, the unimolecular (Sɴ1) pathway, which involves the formation of a carbocation intermediate, is highly unfavorable due to the instability of a primary carbocation.

The general scheme for the Sɴ2 reaction of this compound with a generic nucleophile (Nu⁻) is as follows:

Benzofuran-CH₂CH₂CH₂-Br + Nu⁻ → Benzofuran-CH₂CH₂CH₂-Nu + Br⁻

A wide variety of nucleophiles can be employed to synthesize a diverse array of derivatives, as illustrated in the following hypothetical data table.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product | Product Class |

|---|---|---|---|

| HO⁻ | Sodium Hydroxide (NaOH) | 3-(Benzofuran-2-yl)propan-1-ol | Alcohol |

| RO⁻ | Sodium Methoxide (NaOCH₃) | 2-(3-Methoxypropyl)benzofuran | Ether |

| CN⁻ | Sodium Cyanide (NaCN) | 4-(Benzofuran-2-yl)butanenitrile | Nitrile |

| N₃⁻ | Sodium Azide (NaN₃) | 2-(3-Azidopropyl)benzofuran | Azide |

| I⁻ | Sodium Iodide (NaI) | 2-(3-Iodopropyl)benzofuran | Alkyl Iodide |

Elimination Reactions

Competition between substitution and elimination reactions is a key consideration for alkyl halides. Elimination reactions of this compound would be expected to proceed via the bimolecular elimination (E2) mechanism. This pathway is favored by the use of strong, sterically hindered bases and higher temperatures.

In the E2 reaction, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), and in a concerted step, the C-H bond breaks, a π-bond forms between the α and β carbons, and the bromide ion is expelled. For this compound, this would result in the formation of 2-allylbenzofuran.

Benzofuran-CH₂CH₂CH₂-Br + Base → Benzofuran-CH₂CH=CH₂ + H-Base⁺ + Br⁻

The choice of base is crucial in directing the reaction towards elimination over substitution.

| Base | Solvent | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 2-Allylbenzofuran | Favors E2 |

| Sodium ethoxide (NaOEt) | Ethanol | Mixture of 2-Allylbenzofuran and 2-(3-Ethoxypropyl)benzofuran | Competition between E2 and Sɴ2 |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, leading to the formation of highly reactive organometallic reagents. The most common of these is the Grignard reagent, formed by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Benzofuran-CH₂CH₂CH₂-Br + Mg --(anhydrous ether)--> Benzofuran-CH₂CH₂CH₂-MgBr

The resulting Grignard reagent, 3-(benzofuran-2-yl)propylmagnesium bromide, effectively reverses the polarity of the α-carbon, transforming it from an electrophilic site into a potent nucleophile and a strong base. This reagent is a valuable intermediate for forming new carbon-carbon bonds by reacting it with various electrophiles.

Similarly, organolithium compounds can be prepared, typically through reaction with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, although direct reaction with lithium metal is also possible.

The reactivity of the formed Grignard reagent is summarized below:

| Electrophile | Product after Acidic Workup | Product Class |

|---|---|---|

| Formaldehyde (H₂CO) | 4-(Benzofuran-2-yl)butan-1-ol | Primary Alcohol |

| Carbon Dioxide (CO₂) | 4-(Benzofuran-2-yl)butanoic acid | Carboxylic Acid |

| Acetone ((CH₃)₂CO) | 2-(Benzofuran-2-yl)-4-methylpentan-2-ol | Tertiary Alcohol |

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond can undergo homolytic cleavage under radical conditions, typically initiated by light (photolysis) or a radical initiator like AIBN (azobisisobutyronitrile). This generates a primary alkyl radical, which can then participate in various radical chain reactions.

For instance, in the presence of a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced by a hydrogen atom in a radical reduction reaction.

Benzofuran-CH₂CH₂CH₂-Br + Bu₃SnH --(AIBN, heat)--> Benzofuran-CH₂CH₂CH₃ + Bu₃SnBr

While less common for synthetic applications compared to nucleophilic substitutions, radical reactions provide an alternative pathway for the transformation of the alkyl bromide moiety.

Reactivity of the Benzofuran (B130515) Moiety

The benzofuran ring system is an electron-rich aromatic structure and is susceptible to electrophilic attack. The presence of the 2-(3-bromopropyl) substituent will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzofuran ring system generally directs electrophilic substitution to the furan (B31954) ring, preferentially at the 2- and 3-positions. However, with the 2-position already substituted, incoming electrophiles could potentially attack the 3-position or the benzene portion of the molecule.

The 2-alkyl substituent is generally considered to be an activating group and ortho-, para-directing for electrophilic aromatic substitution on the benzene ring. Therefore, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are expected to occur on the benzene ring, primarily at positions 4 and 6. The specific outcome will depend on the reaction conditions and the nature of the electrophile.

For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzofuran-2-yl)-1-bromopropane and 3-(6-Nitrobenzofuran-2-yl)-1-bromopropane |

| Bromination | Br₂, FeBr₃ | 3-(4,6-Dibromobenzofuran-2-yl)-1-bromopropane (under forcing conditions) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(3-Bromopropyl)benzofuran-6-yl)ethan-1-one |

Reactivity at the Furan Ring (C-2 and C-3 positions)

The furan portion of the benzofuran ring is electron-rich and thus a primary site for various chemical transformations. The C-2 and C-3 positions, in particular, are susceptible to attack by electrophiles and can participate in cycloaddition reactions.

The C-2 proton of the benzofuran ring is acidic enough to be removed by strong bases, leading to a 2-lithiated intermediate. tandfonline.comresearchgate.net This powerful nucleophile can then react with a variety of electrophiles to introduce substituents at the C-2 position. For instance, treatment of a benzofuran with n-butyllithium (n-BuLi) generates the 2-lithiated species, which can subsequently react with electrophiles like aldehydes, ketones, or alkyl halides. tandfonline.comresearchgate.net While the C-3 position is generally less reactive towards deprotonation, functionalization at this position can be achieved through deprotolithiation-electrophilic trapping sequences of appropriately substituted benzofuran derivatives. researchgate.net

In the context of this compound, the presence of the bromopropyl chain introduces the possibility of intramolecular reactions. Following metallation at the C-3 position, an intramolecular cyclization could potentially occur, leading to novel tricyclic structures. However, the more common reaction involves the initial metallation at the C-2 position, which is electronically favored.

| Reagent | Position of Metallation | Subsequent Electrophile | Product Type |

| n-Butyllithium | C-2 | Aldehyde/Ketone | 2-Substituted alcohol |

| n-Butyllithium | C-2 | Alkyl halide | 2-Alkylbenzofuran |

| Lithium diisopropylamide (LDA) | C-3 (on activated substrates) | Various electrophiles | 3-Substituted benzofuran |

This table presents generalized reactivity based on known benzofuran chemistry.

The C-2/C-3 double bond of the benzofuran ring can participate in cycloaddition reactions, offering a pathway to more complex fused heterocyclic systems. tandfonline.com Both [2+2] and Diels-Alder [4+2] cycloadditions have been reported for benzofuran derivatives. For example, photochemical [2+2] cycloaddition of 2,3-dimethylbenzo[b]furan with oxygen yields a dioxetane intermediate. tandfonline.com

Furthermore, benzofuran-derived azadienes can undergo [4+2] cycloaddition reactions, which can be controlled by the choice of acid catalyst, leading to the selective synthesis of different benzofuran derivatives. acs.org The reactivity in cycloadditions is influenced by the substituents on the benzofuran ring. In the case of this compound, the electron-donating character of the alkyl group at the 2-position could influence the dienophilic or dienic nature of the furan ring, thus affecting the feasibility and outcome of cycloaddition reactions. researchgate.netacs.org

| Reaction Type | Reactant | Product |

| [2+2] Cycloaddition | Enamines of benzofuran-3(2H)-ones and dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused cyclobutene (B1205218) adducts |

| [4+2] Cycloaddition | Benzofuran-derived azadienes | Spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] framework |

| Intramolecular Diels-Alder | Amidofurans tethered to a benzofuran ring | Polycyclic morphine alkaloid precursors |

This table illustrates examples of cycloaddition reactions involving the benzofuran core.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Benzofuran Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. youtube.com In the case of benzofuran derivatives, these reactions typically occur at halogenated positions on the benzene ring. nih.gov However, with appropriate precursors, cross-coupling can also be achieved at the C-2 or C-3 positions of the furan ring. nih.gov For instance, a bromo group introduced at the C-2 position of a benzofuran can undergo Suzuki or Heck coupling reactions to form 2-aryl or 2-vinylbenzofurans, respectively. nih.gov

Given that this compound has an unsubstituted benzene ring, initial functionalization, such as bromination, would be required to enable cross-coupling reactions on this part of the molecule. The presence of the 2-alkyl substituent would direct electrophilic substitution to specific positions on the benzene ring. Palladium and nickel catalysts are commonly employed for these transformations. nih.govthieme.de The choice of catalyst and ligands is crucial for achieving high yields and selectivity. researchgate.netrsc.org

| Coupling Reaction | Catalyst | Reactants | Product |

| Suzuki Coupling | Pd(PPh3)4/Na2CO3 | 2-Bromobenzofuran, Arylboronic acid | 2-Arylbenzofuran |

| Heck Coupling | Pd(OAc)2/P(o-tol)3 | 2-Bromobenzofuran, Alkene | 2-Vinylbenzofuran |

| Sonogashira Coupling | Pd/C-CuI-PPh3-Et3N | Iodoarene, (Trimethylsilyl)acetylene, 2-Iodophenol | 2-Substituted benzofurans |

This table provides examples of transition metal-catalyzed cross-coupling reactions on the benzofuran scaffold.

Cascade and Tandem Reactions Initiated by this compound

The dual functionality of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The bromide can act as an electrophilic site to initiate a sequence of reactions.

A notable example is the Brønsted acid-mediated cascade reaction to access 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene. nih.govunica.it Although this describes the synthesis of a related compound, it highlights the potential for cascade processes involving the formation of a bromoalkyl-substituted benzofuran.

Furthermore, tandem reactions involving an initial nucleophilic attack at the bromide, followed by an intramolecular cyclization onto the benzofuran ring, can be envisioned. For example, conversion of the bromide to an organometallic species could be followed by an intramolecular coupling reaction. Another possibility is the use of the bromide to alkylate a nucleophile, which then participates in a cyclization with the benzofuran core. Such sequences can lead to the rapid construction of complex heterocyclic frameworks. mdpi.comresearchgate.net

| Reaction Type | Key Intermediates | Final Product |

| Brønsted Acid-Mediated Cascade | Silyloxycyclobutene derivatives | 3-(2-Bromoethyl)benzofurans |

| Tandem Cyclization | ortho-Hydroxy α-aminosulfones and 2-bromo-1,3-indandione | Aminobenzofuranospiroindanone core |

| Base-Catalyzed Sequential Reaction | Aurone-derived azadienes and nitrilimines | Spiro[benzofuran-2,3'-pyrazol]-3-imines |

This table showcases cascade and tandem reactions for the synthesis of complex benzofuran-containing structures.

Analytical and Spectroscopic Characterization Techniques for 3 Benzofuran 2 Yl 1 Bromopropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. For 3-(Benzofuran-2-yl)-1-bromopropane, both proton (¹H) and carbon-13 (¹³C) NMR are crucial, often supplemented by two-dimensional techniques for unambiguous assignments. nih.govnih.gov

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The benzofuran (B130515) ring protons typically appear in the aromatic region (δ 7.0-7.6 ppm), while the single proton on the furan (B31954) ring is also distinctly observed. chemicalbook.com The propyl chain protons exhibit characteristic multiplets in the aliphatic region. The methylene (B1212753) group adjacent to the bromine atom is expected to be the most deshielded of the propyl protons due to the electronegativity of the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzofuran Aromatic H | 7.0 - 7.6 | Multiplet |

| Benzofuran Furan H | ~6.7 | Singlet |

| -CH₂- (adjacent to Benzofuran) | ~3.0 | Triplet |

| -CH₂- (middle of chain) | ~2.2 | Quintet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the benzofuran ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. nih.gov The propyl chain carbons will appear in the upfield aliphatic region. Similar to the proton NMR, the carbon atom bonded to the bromine will be shifted downfield compared to the other propyl carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Benzofuran Aromatic C | 110 - 155 |

| Benzofuran Furan C | 105 - 150 |

| -CH₂- (adjacent to Benzofuran) | ~28 |

| -CH₂- (middle of chain) | ~32 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This would confirm the connectivity of the propyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. ustc.edu.cncolumbia.edu It allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edunih.gov This is particularly useful for identifying the connection between the propyl chain and the benzofuran ring, as well as for confirming the positions of substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. nih.gov For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infodocbrown.info

Common fragmentation pathways would involve the cleavage of the C-Br bond and the breaking of the propyl chain. miamioh.edu The benzofuran moiety itself can also undergo characteristic fragmentation. nih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

|---|---|

| 238/240 | [M]⁺ (Molecular ion) |

| 159 | [M - Br]⁺ |

| 117 | [Benzofuran-CH₂]⁺ |

| 115 | [Benzofuran]⁺ |

Note: The m/z values correspond to the major isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. columbia.edubeilstein-journals.org The IR spectrum of this compound would show characteristic absorption bands for the different types of bonds present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 docbrown.info |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O-C (ether) stretch | 1000 - 1300 nih.gov |

Advanced Spectroscopic Methods (e.g., UV/Vis, Fluorescence Spectroscopy for Benzofuran Chromophore)

The benzofuran moiety in this compound is a chromophore, meaning it absorbs ultraviolet-visible (UV/Vis) light. UV/Vis spectroscopy can be used to study the electronic transitions within the molecule. Benzofuran and its derivatives typically exhibit absorption maxima in the UV region. researchgate.net

Furthermore, many benzofuran derivatives are known to be fluorescent, meaning they re-emit light after being excited by UV radiation. researchgate.netnih.gov Fluorescence spectroscopy can provide information about the excited state properties of the molecule and can be a sensitive tool for detection. The emission wavelength and quantum yield are dependent on the specific structure of the benzofuran derivative and the solvent used. nih.govnih.gov

Table 5: Typical Spectroscopic Data for the Benzofuran Chromophore

| Technique | Parameter | Typical Range |

|---|---|---|

| UV/Vis Spectroscopy | λmax (Absorption Maximum) | 240 - 300 nm researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

Detailed crystallographic data has been reported for a variety of benzofuran derivatives, showcasing the utility of X-ray diffraction in elucidating their solid-state conformations and packing arrangements. These studies reveal key structural motifs and intermolecular forces that govern the crystal lattice.

For instance, the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran was determined to be in the monoclinic space group. nih.gov In this derivative, the benzofuran unit is essentially planar, and the crystal packing is stabilized by C—H···O hydrogen bonds, forming chains along the b-axis. nih.gov Such hydrogen bonding is a common feature in the crystal structures of oxygen-containing heterocyclic compounds.

In another example, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester crystallizes in the triclinic system with the space group P-1. asianpubs.org The crystal structure of this derivative is stabilized by intermolecular C-H…O hydrogen bonds and C-H…π interactions, resulting in a two-dimensional supramolecular layer structure. asianpubs.org

The analysis of (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate, which features a bromine atom similar to the target compound, reveals an orthorhombic crystal system with the chiral space group P212121. nih.gov The molecule adopts an E conformation and is nearly planar. nih.gov The presence of a water molecule in the crystal lattice facilitates the formation of O—H···O hydrogen bonds, creating a specific ring motif, while C—H···O interactions lead to helical structures. nih.gov

The crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one was found to be in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. researchgate.net These molecules are highly planar and are assembled parallel to each other. researchgate.net

These examples underscore the importance of X-ray crystallography in providing a detailed understanding of the solid-state structure of benzofuran derivatives. The data obtained from such studies, including unit cell dimensions, space group, and atomic coordinates, are fundamental for computational modeling, understanding reactivity, and designing new materials with specific properties.

Crystallographic Data for Benzofuran Derivatives

The following tables summarize the crystallographic data for several benzofuran derivatives, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for Selected Benzofuran Derivatives

| Parameter | 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran nih.gov | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.org | (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate nih.gov | 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.net |

| Empirical Formula | C₁₇H₁₆O₂S | C₁₅H₁₂N₂O₆ | C₁₇H₁₁BrO₂·H₂O | C₁₁H₁₀O₂ |

| Formula Weight | 284.36 | 332.27 | 345.18 | 174.18 |

| Crystal System | Monoclinic | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/n | P-1 | P2₁2₁2₁ | P2₁/c |

| a (Å) | 10.8458 (2) | 9.268 (13) | 4.8614 (4) | 7.1869 (3) |

| b (Å) | 8.0139 (1) | 11.671 (15) | 13.8220 (15) | 18.0636 (10) |

| c (Å) | 16.4295 (2) | 15.414 (2) | 21.755 (2) | 13.1656 (7) |

| α (º) | 90 | 75.185 (5) | 90 | 90 |

| β (º) | 96.709 (1) | 72.683 (5) | 90 | 96.763 (3) |

| γ (º) | 90 | 71.301 (5) | 90 | 90 |

| Volume (ų) | 1418.23 (4) | 1483.8 (3) | 1461.8 (2) | 1697.28 (15) |

| Z | 4 | 4 | 4 | 8 |

| Temperature (K) | 173 | Not Specified | 296 | 120 (2) |

Green Chemistry Principles in the Synthesis and Transformation of Benzofuran Containing Bromoalkanes

Solvent Selection and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the synthesis of benzofuran (B130515) derivatives often involves water-immiscible reagents, strategies such as the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. For instance, the synthesis of benzofuran precursors, such as 2-alkylbenzofurans, can be achieved through palladium-catalyzed coupling reactions in water, which can then be further functionalized to the desired bromoalkane.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as solvents and catalysts. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives to volatile organic compounds. In the context of benzofuran synthesis, ILs have been employed in palladium-catalyzed intramolecular Heck reactions to construct the benzofuran ring system. For the synthesis of 3-(Benzofuran-2-yl)-1-bromopropane, an ionic liquid could serve as a recyclable medium for the conversion of a suitable precursor, such as 3-(benzofuran-2-yl)propan-1-ol, to the final product, potentially enhancing reaction rates and simplifying product isolation. For example, ruthenium nanoparticles immobilized in a Lewis acid-functionalized supported ionic liquid phase have been shown to be effective for the selective hydrogenation of benzofuran derivatives, a potential step in the synthesis of the bromoalkane's precursors. nih.gov

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Organic Solvents | Toluene, Dichloromethane, DMF | Good solubility for organic reagents | Volatile, flammable, toxic, often non-renewable |

| Aqueous Media | Water | Non-toxic, non-flammable, abundant, inexpensive | Poor solubility for many organic compounds, potential for hydrolysis |

| Ionic Liquids | [BMIM][BF4], [EMIM][OAc] | Low vapor pressure, high thermal stability, recyclable, tunable properties | Higher cost, potential toxicity and biodegradability concerns |

Eliminating the solvent entirely represents an ideal green chemistry scenario, leading to a significant reduction in waste and simplifying purification processes. Solvent-free reactions can be facilitated by using neat reactants, solid-state reactions, or microwave irradiation to provide the necessary energy for the transformation. For the synthesis of benzofuran derivatives, catalyst-free methods for the construction of the benzofuran ring have been reported, which can be performed under solvent-free conditions. morressier.com The conversion of 3-(benzofuran-2-yl)propan-1-ol to this compound could potentially be achieved under solvent-free conditions using a solid-supported brominating agent.

Energy Efficiency in Synthesis

The synthesis of complex organic molecules like this compound traditionally involves multi-step processes that can be energy-intensive, often requiring prolonged heating or cooling. Green chemistry principles emphasize the importance of energy efficiency to reduce the environmental and economic impact of chemical manufacturing. aarf.asia By designing processes that operate at ambient temperature and pressure, or by utilizing alternative energy sources, chemists can significantly lower energy consumption. ijnrd.org This section explores several modern techniques that enhance energy efficiency in the synthesis of benzofuran-containing bromoalkanes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijnrd.org Microwave radiation directly heats the reaction mixture by interacting with molecules possessing a dipole moment, leading to rapid and uniform heating. organic-chemistry.org This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and minimizing the formation of by-products. nih.govresearchgate.net

The application of microwave energy has been successfully demonstrated in the synthesis of various heterocyclic scaffolds, including benzofuran derivatives. nih.govresearchgate.net For instance, the synthesis of benzofurans, which might traditionally require several hours of reflux, can be completed in a fraction of the time under microwave irradiation. mtak.hu This acceleration is attributed to the efficient and instantaneous "superheating" of the solvent and reactants, which is not achievable with conventional oil baths or heating mantles. organic-chemistry.org The use of microwaves is becoming a method of choice for many chemical syntheses due to its speed, specificity, and eco-friendly nature. ijnrd.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzofuran Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Benzofuran Ring Formation | Several hours | 5-30 minutes | Often significant | nih.govresearchgate.net |

| Coupling Reactions | 8-24 hours | 10-60 minutes | Moderate to high | mtak.hu |

| Condensation Reactions | 4-12 hours | 2-15 minutes | Often significant | researchgate.net |

Photochemical Reactions

Photochemical synthesis utilizes light energy to initiate chemical reactions. This method offers a unique pathway for constructing complex molecules, including the benzofuran ring system, often with high selectivity and under mild conditions. scienceopen.com Photochemical reactions can proceed at ambient temperature, thereby reducing the energy demand associated with thermal processes.

The synthesis of 2-aryl/alkyl benzofurans has been achieved through intramolecular photochemical Wittig reactions. scienceopen.com While this specific method may result in lower yields, it highlights the potential of using light as a "reagent" that is non-toxic and leaves no waste. Another approach involves the visible light-induced photochemical conversion of certain precursors into dihydrobenzofuran derivatives using a photosensitizer. researchgate.net These methods are advantageous as they align with green chemistry principles by minimizing by-products and energy consumption. scienceopen.com

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, employs electrical current to drive chemical reactions, often eliminating the need for conventional oxidizing or reducing agents that contribute to waste streams. rsc.org This technique is recognized as a sustainable and scalable strategy for constructing complex carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.gov

Atom Economy and Waste Minimization in Bromination and Alkylation Reactions

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ibchem.com The goal is to design synthetic routes where the atom economy is as close to 100% as possible, thereby minimizing the generation of waste. aarf.asiaibchem.com In the synthesis of a target molecule like this compound, the key steps often involve bromination and alkylation, which can have varying levels of atom economy.

Addition reactions, by their nature, are the most atom-economical, as all reactant atoms are incorporated into the final product, resulting in a theoretical 100% atom economy. rsc.orgscranton.edu In contrast, substitution and elimination reactions inherently generate by-products, leading to lower atom economy. scranton.edu

For instance, the free-radical bromination of an alkane like propane (B168953) to produce 1-bromopropane involves the reaction C₃H₈ + Br₂ → C₃H₇Br + HBr. In this substitution reaction, the hydrogen bromide (HBr) is a by-product. The atom economy can be calculated as the molecular weight of the desired product (123 g/mol ) divided by the total molecular weight of the reactants (44 + 160 = 204 g/mol ), which results in an atom economy of only 60.3%. ibchem.com

When considering the bromination step in the synthesis of benzofuran-containing bromoalkanes, the choice of brominating agent is critical. While elemental bromine (Br₂) is effective, it is highly toxic. An alternative like N-Bromosuccinimide (NBS) is often considered less hazardous. wordpress.com However, the use of NBS introduces significant atom economy issues. In the reaction, only one bromine atom from the entire NBS molecule is incorporated into the product, with the succinimide portion becoming a waste by-product. wordpress.com This leads to a considerably lower atom economy compared to using Br₂ directly.

Alkylation reactions, such as the Williamson ether synthesis, are a common type of substitution reaction used in organic synthesis. These reactions typically have poor atom economy due to the formation of a salt by-product. mdpi.com For example, in a typical O-alkylation, a phenoxide salt (e.g., sodium phenoxide) reacts with an alkyl halide. The sodium and the halide from the respective reactants form a salt (e.g., NaBr), which constitutes waste.

To improve atom economy and minimize waste in these critical steps, green chemistry encourages the use of catalytic processes. rsc.org Catalysts can enable more efficient reaction pathways that avoid the use of stoichiometric reagents which end up as waste. Furthermore, designing syntheses that favor addition or rearrangement reactions over substitution and elimination can fundamentally improve the process's green credentials. rsc.org

Table 2: Atom Economy Comparison for Different Reaction Types

| Reaction Type | General Principle | Theoretical Atom Economy | Example |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | 100% | Bromination of an alkene (e.g., cyclohexene + Br₂) rsc.org |

| Substitution | A functional group is replaced by another. | < 100% | Bromination of an alkane (e.g., propane + Br₂) ibchem.com |

| Elimination | Atoms are removed from a molecule to form a double bond. | < 100% | Dehydrohalogenation of an alkyl halide scranton.edu |

| Rearrangement | A molecule's atoms are rearranged. | 100% | Pinacol rearrangement scranton.edu |

Synthetic Applications and Research Avenues

Role as a Key Building Block in Complex Molecule Synthesis

3-(Benzofuran-2-yl)-1-bromopropane serves as a fundamental component in the construction of intricate molecular architectures. The presence of the reactive bromine atom at the terminus of the propyl chain facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon skeleton. This reactivity is crucial for the synthesis of a diverse array of benzofuran (B130515) derivatives.

The benzofuran moiety itself is a significant pharmacophore found in numerous biologically active natural products and synthetic compounds. lbp.worldnih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.commdpi.commedcraveonline.com Consequently, this compound is a sought-after precursor for the development of new therapeutic agents.

The utility of this building block is exemplified in its use to create larger, more complex heterocyclic systems. For instance, the propyl chain can be used to link the benzofuran core to other ring systems, forming polycyclic structures with unique three-dimensional arrangements. semanticscholar.orgwhiterose.ac.uk This ability to readily form new carbon-carbon and carbon-heteroatom bonds makes it an indispensable tool for medicinal chemists and synthetic organic chemists.

Derivatization for Exploration of Structure-Reactivity Relationships

The straightforward derivatization of this compound allows for systematic studies of structure-activity relationships (SAR). By reacting the bromo-functionalized side chain with a variety of nucleophiles, a library of analogs can be synthesized. These analogs, differing only in the nature of the substituent at the end of the propyl chain, can then be evaluated for their biological activity.

The following table illustrates the types of derivatives that can be synthesized from this compound and the corresponding reaction types:

| Derivative Type | Reagent/Reaction Condition | Purpose of Derivatization |

| Amines | Various primary and secondary amines | Introduction of basic centers, modulation of solubility and biological activity. |

| Ethers | Alkoxides | Alteration of lipophilicity and hydrogen bonding capacity. |

| Thioethers | Thiolates | Introduction of sulfur-containing functionalities for potential metabolic or binding interactions. |

| Azides | Sodium azide | Precursor for the synthesis of triazoles and other nitrogen-containing heterocycles. |

| Esters | Carboxylate salts | Modification of polarity and potential for prodrug strategies. |

These derivatization strategies are crucial for optimizing the biological profile of lead compounds and for probing the interactions between the molecule and its biological target.

Integration into Multi-Step Synthetic Sequences

The versatility of this compound extends to its integration into longer, multi-step synthetic pathways. It can be introduced at various stages of a synthesis to append the benzofuran-propyl moiety to a more complex molecular scaffold. This is particularly useful in the convergent synthesis of complex natural products and their analogs.

For example, the bromo-functionalized side chain can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a suitable organometallic reagent. This allows for the formation of new carbon-carbon bonds with aryl or alkynyl partners, significantly increasing molecular complexity. organic-chemistry.org

Furthermore, the benzofuran ring itself can be further functionalized. Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) portion of the molecule, providing another point of diversification in a synthetic sequence. researchgate.net The ability to perform chemistry on both the side chain and the aromatic core makes this compound a highly adaptable component in a synthetic chemist's toolbox. The use of polymer-supported reagents can also facilitate clean and efficient multi-step syntheses involving benzofuran precursors. scispace.com

Future Directions in the Chemistry of Brominated Benzofuran Derivatives

The field of brominated benzofuran derivatives continues to be an active area of research with several promising future directions. The development of new, more efficient, and sustainable methods for the synthesis of these compounds is an ongoing goal. numberanalytics.com This includes the exploration of novel catalytic systems and the use of greener reaction conditions.

A key area of future research will be the continued exploration of the biological activities of new derivatives. As our understanding of disease pathways becomes more sophisticated, there will be a greater demand for novel small molecules that can modulate these pathways. The benzofuran scaffold, with its proven track record, is an excellent starting point for the design of next-generation therapeutic agents. nih.govmdpi.com Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit significant cytotoxicity, making them interesting candidates for further investigation. mdpi.comresearchgate.net

Furthermore, the application of brominated benzofuran derivatives in materials science is an emerging field. The unique photophysical and electronic properties of some benzofuran compounds suggest their potential use in organic electronics, such as in the development of new fluorescent sensors or organic light-emitting diodes (OLEDs). scispace.comnumberanalytics.com The development of new synthesis methods will be crucial to unlocking the full potential of these complex molecules. medium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzofuran-2-yl)-1-bromopropane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of benzofuran-2-carbaldehyde derivatives using bromopropane under basic conditions. Key parameters include temperature control (reflux at 80–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃). Yield optimization requires monitoring reaction time (typically 12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Competing side reactions, such as over-alkylation or furan ring degradation, can be mitigated by maintaining anhydrous conditions and stoichiometric precision.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Benzofuran protons (δ 6.5–7.8 ppm) and the bromopropane chain (δ 3.4–3.8 ppm for CH₂Br; δ 1.8–2.2 ppm for CH₂) should integrate correctly. Absence of extraneous peaks confirms purity.

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 238–240 (M⁺ for C₁₁H₁₁BrO) with fragmentation patterns matching the benzofuran and bromoalkyl moieties.

- Cross-validation with elemental analysis (C, H, Br) ensures stoichiometric accuracy .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer : The compound’s light sensitivity (due to the benzofuran ring) and bromine’s lability require storage in amber vials at –20°C under inert gas (N₂/Ar). Hydrolytic degradation is minimized using desiccants. Safety protocols mandate fume hood use and PPE (gloves, goggles) due to alkyl bromide toxicity .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids requires ligand selection (e.g., SPhos) and base (K₂CO₃) to prevent debromination. Comparative studies show bromine’s leaving-group efficiency surpasses chloro analogs but is less reactive than iodo derivatives . Kinetic studies (GC-MS monitoring) reveal reaction rates correlate with electron-withdrawing substituents on the benzofuran ring.

Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from structural variations (e.g., substituent position) or assay conditions. Systematic SAR studies should:

- Standardize assays (e.g., MIC values using CLSI guidelines).

- Compare derivatives with controlled substituents (e.g., 5-bromo vs. 6-bromo isomers).

- Use computational docking (AutoDock Vina) to correlate activity with target binding (e.g., enzyme active sites) .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, dihedral angles, and packing interactions. Crystallization via slow evaporation (ethanol/water) yields suitable crystals. Analysis reveals bromine’s steric effects on benzofuran planarity and intermolecular halogen bonding, critical for material science applications .

Q. What role does this compound play in synthesizing pharmacologically active analogs?

- Methodological Answer : The compound serves as a precursor for β-blockers or CNS agents. For example, nucleophilic substitution of Br with amines generates secondary amines, which are screened for receptor affinity (e.g., β-adrenergic receptors via radioligand binding assays). Optimizing logP (via OPLS-AA molecular dynamics) enhances blood-brain barrier penetration .

Data Analysis and Experimental Design

**How to design kinetic studies for bromine substitution reactions in benzofuran derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.